molecular formula C25H23N3O4 B251327 N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B251327
M. Wt: 429.5 g/mol
InChI Key: TXMIDZVCRJIOFD-UHFFFAOYSA-N
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Description

N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide, commonly known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. In

Scientific Research Applications

BRL-15572 has been studied for its potential therapeutic applications in several areas, including drug addiction, Parkinson's disease, and schizophrenia. In addiction research, BRL-15572 has been shown to reduce drug-seeking behavior in animal models of cocaine addiction. In Parkinson's disease research, BRL-15572 has been shown to improve motor function in animal models of the disease. In schizophrenia research, BRL-15572 has been shown to improve cognitive function in animal models of the disease.

Mechanism of Action

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. The mesolimbic pathway is involved in the regulation of reward, motivation, and addiction. By blocking the dopamine D3 receptor, BRL-15572 reduces the reinforcing effects of drugs of abuse and may also improve motor function in Parkinson's disease.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have several biochemical and physiological effects. In animal models, BRL-15572 has been shown to reduce drug-seeking behavior, improve motor function, and improve cognitive function. BRL-15572 has also been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using BRL-15572 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one limitation of using BRL-15572 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on BRL-15572. One area of interest is the potential therapeutic applications of BRL-15572 in addiction and other neuropsychiatric disorders. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists for use in research and potential clinical applications. Additionally, further studies are needed to understand the long-term effects of BRL-15572 on dopamine signaling and other physiological processes.

Synthesis Methods

The synthesis of BRL-15572 involves several steps, starting with the reaction of 2-nitroaniline with benzaldehyde to form 2-(4-nitrophenyl)benzaldehyde. This compound is then reduced to 2-(4-aminophenyl)benzaldehyde, which undergoes a condensation reaction with 1,3-benzodioxole-5-carboxylic acid to form BRL-15572. The final product is purified through recrystallization.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C25H23N3O4/c29-24(19-10-11-22-23(16-19)32-17-31-22)26-20-8-4-5-9-21(20)27-12-14-28(15-13-27)25(30)18-6-2-1-3-7-18/h1-11,16H,12-15,17H2,(H,26,29)

InChI Key

TXMIDZVCRJIOFD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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